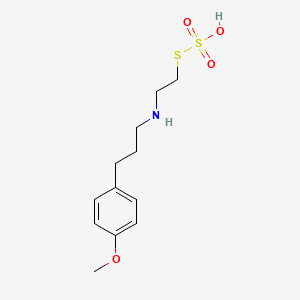
S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C13H21NO4S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate typically involves the reaction of 3-(p-Methoxyphenyl)propylamine with ethylene thiosulfate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and thiosulfates.
Scientific Research Applications
S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The methoxyphenyl group may contribute to the compound’s ability to interact with biological membranes and proteins, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl hydrogen thiosulfate
- S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl sulfonate
- S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiol
Uniqueness
S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
21224-54-4 |
|---|---|
Molecular Formula |
C12H19NO4S2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-methoxy-4-[3-(2-sulfosulfanylethylamino)propyl]benzene |
InChI |
InChI=1S/C12H19NO4S2/c1-17-12-6-4-11(5-7-12)3-2-8-13-9-10-18-19(14,15)16/h4-7,13H,2-3,8-10H2,1H3,(H,14,15,16) |
InChI Key |
PLABENSBAIEBPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
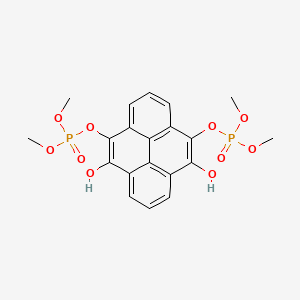





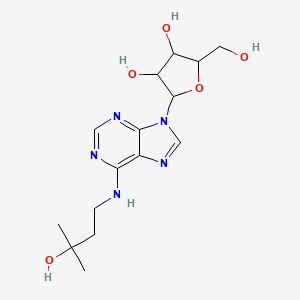

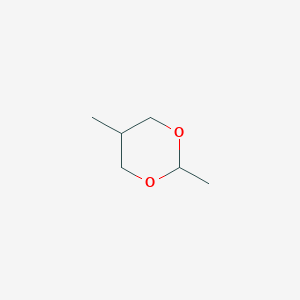
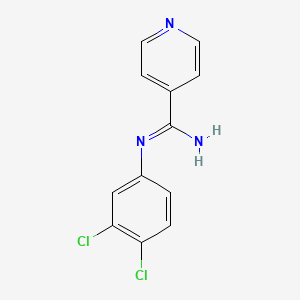
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
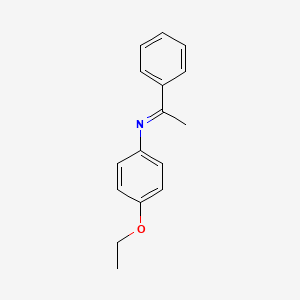
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
